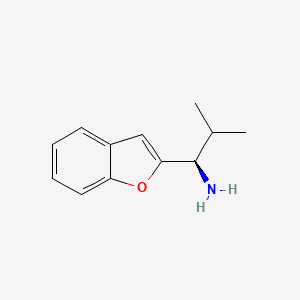
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is highly effective and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The yield of this reaction can be as high as 94%, making it a straightforward and efficient strategy for constructing benzofuran derivatives .
Chemical Reactions Analysis
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, benzofuran derivatives, including (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine, are being explored as potential therapeutic agents for various diseases, including cancer and viral infections . Additionally, in the industry, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in tumor growth or bacterial cell wall synthesis, leading to anti-tumor or antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran-2-carboxylic acid derivatives have shown potential as anti-inflammatory agents . The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
UXXIDXQZKJWBET-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


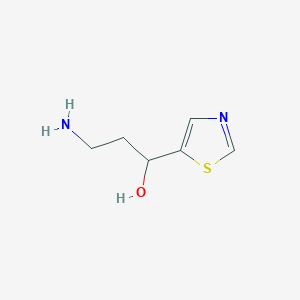
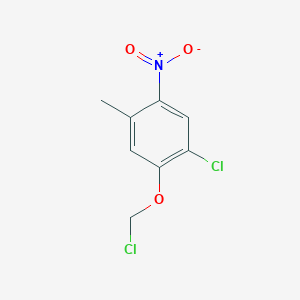
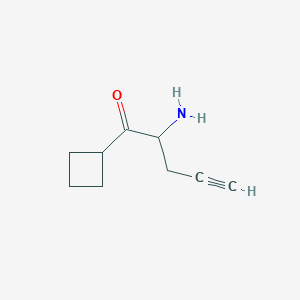
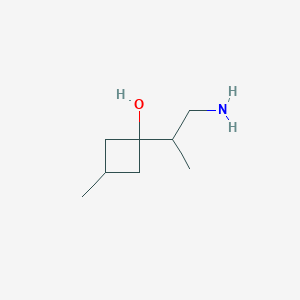
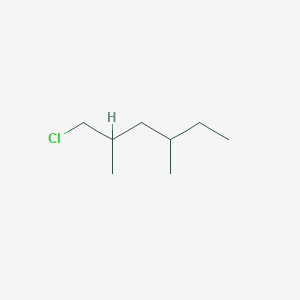
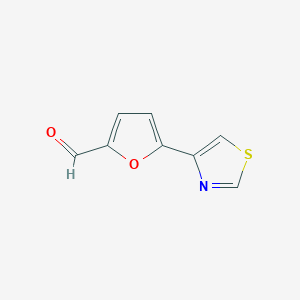
![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
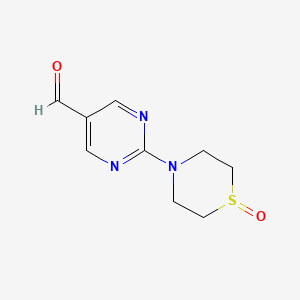
![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
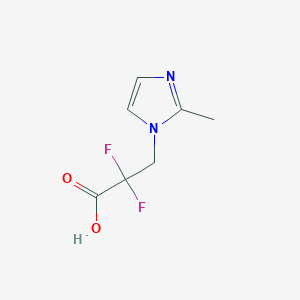
![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
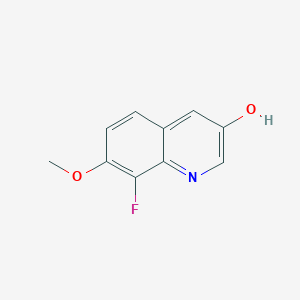
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
